N'-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide
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Overview
Description
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenyl ring, a dimethylamino group, and a morpholine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide typically involves the condensation of 3-bromo-4-(dimethylamino)benzaldehyde with 2-(morpholin-4-yl)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s brominated phenyl ring and dimethylamino group play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[3-Bromo-4-methoxyphenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide
- N’-[(E)-[3-Bromo-4-hydroxyphenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide
- N’-[(E)-[3-Bromo-4-ethylphenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide
Uniqueness
N’-[(E)-[3-Bromo-4-(dimethylamino)phenyl]methylidene]-2-(morpholin-4-YL)acetohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H21BrN4O2 |
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Molecular Weight |
369.26 g/mol |
IUPAC Name |
N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C15H21BrN4O2/c1-19(2)14-4-3-12(9-13(14)16)10-17-18-15(21)11-20-5-7-22-8-6-20/h3-4,9-10H,5-8,11H2,1-2H3,(H,18,21)/b17-10+ |
InChI Key |
PLBURCPKQJVELP-LICLKQGHSA-N |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/NC(=O)CN2CCOCC2)Br |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NNC(=O)CN2CCOCC2)Br |
Origin of Product |
United States |
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